4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline
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Description
“4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline” is a chemical compound with the molecular formula C13H18F3N3O2S and a molecular weight of 337.36 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18F3N3O2S/c1-10-2-3-11(17)8-12(10)22(20,21)19-6-4-18(5-7-19)9-13(14,15)16/h2-3,8H,4-7,9,17H2,1H3 . This indicates that the molecule contains a trifluoroethyl group attached to a piperazine ring, which is further attached to a sulfonyl group. The sulfonyl group is then attached to an aniline ring that is substituted with a methyl group .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available resources.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches and Derivatives
A plethora of studies have been dedicated to the synthesis of novel compounds containing piperazine and aniline moieties, showcasing their potential in medicinal chemistry. For instance, research on quinoxalinecarbonitrile 1,4-di-N-oxide derivatives has identified compounds with potent hypoxic-cytotoxic activities, where derivatives with aniline and piperazine side chains exhibit significant biological activities (Ortega et al., 2000). Similarly, novel piperazine derivatives containing sulfonyloxy aniline moieties have been synthesized, offering a broad spectrum of antimicrobial properties (Patel et al., 2004).
Antimicrobial Activities
Several studies have focused on the antimicrobial potential of these compounds. For example, a series of piperazine derivatives were designed and synthesized, showing significant antibacterial activities against various pathogens (Qi, 2014). This highlights the relevance of such compounds in developing new antimicrobial agents.
Anticancer Potential
Research into piperazine derivatives has also revealed their potential in cancer therapy. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have demonstrated significant antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). Similarly, compounds with a piperazine substituent on the 1,3-thiazole cycle have shown notable anticancer activity in vitro, suggesting their utility in cancer treatment (Turov, 2020).
Structural Analysis and Characterization
Crystallography and Molecular Structure
Studies have delved into the molecular structure of piperazine derivatives, using techniques such as X-ray crystallography. This has enabled a detailed understanding of their chemical structure and potential interactions, which is crucial for their application in drug design and other scientific fields (Naveen et al., 2007).
Hydrogen Bonding Patterns
Research on proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, has provided insights into their hydrogen-bonding patterns. These structural features are vital for understanding the compounds' stability and reactivity, which can influence their biological activities (Smith et al., 2011).
Properties
IUPAC Name |
4-methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c1-10-2-3-11(17)8-12(10)22(20,21)19-6-4-18(5-7-19)9-13(14,15)16/h2-3,8H,4-7,9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSWPGQYRLVQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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